molecular formula C9H8ClNO2 B1312678 Acetyl chloride, (benzoylamino)- CAS No. 53587-10-3

Acetyl chloride, (benzoylamino)-

Cat. No.: B1312678
CAS No.: 53587-10-3
M. Wt: 197.62 g/mol
InChI Key: LSKOJLKNJUNBAC-UHFFFAOYSA-N
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Description

Acetyl chloride, (benzoylamino)- is an organic compound that belongs to the class of acyl chlorides. It is a derivative of acetic acid and benzoylamine, characterized by the presence of both acetyl and benzoylamino groups. This compound is used in various chemical reactions and has significant applications in organic synthesis.

Mechanism of Action

Target of Action

Acetyl chloride, (benzoylamino)-, also known as 2-benzamidoacetyl Chloride, is a type of acyl chloride . Acyl chlorides are highly reactive compounds that are often used in organic synthesis . The primary targets of Acetyl chloride, (benzoylamino)- are typically nucleophilic substances, such as alcohols, amines, and water . These substances react with Acetyl chloride, (benzoylamino)- to form esters, amides, and acids respectively .

Mode of Action

The interaction of Acetyl chloride, (benzoylamino)- with its targets involves a nucleophilic addition-elimination reaction . In this reaction, the nucleophile (for example, an alcohol or amine) attacks the electrophilic carbon atom of the acyl chloride, leading to the formation of a tetrahedral intermediate . This intermediate then collapses, eliminating a chloride ion and forming a new bond between the carbon atom and the nucleophile . The result is the formation of an ester or amide .

Biochemical Pathways

For example, they are involved in the acetylation of amines and alcohols, a process that is crucial in the synthesis of a wide range of organic compounds . The downstream effects of these reactions can vary widely depending on the specific compounds involved.

Pharmacokinetics

The pharmacokinetics of Acetyl chloride, (benzoylamino)-, like other acyl chlorides, is characterized by its high reactivity. It is likely to react quickly upon administration, limiting its bioavailability

Result of Action

The result of the action of Acetyl chloride, (benzoylamino)- is the formation of esters or amides when it reacts with alcohols or amines, respectively . These reactions are often used in organic synthesis to create a wide range of compounds . The specific molecular and cellular effects of these reactions can vary widely depending on the specific compounds involved.

Action Environment

The action of Acetyl chloride, (benzoylamino)- is highly dependent on the environmental conditions. It is extremely reactive and can react violently with water, producing hydrogen chloride . Therefore, it must be handled and stored under controlled conditions to prevent unwanted reactions. Its reactivity also means that it is likely to react quickly upon administration, potentially limiting its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

Acetyl chloride, (benzoylamino)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with acetyl chloride, (benzoylamino)- include:

Major Products Formed

The major products formed from reactions involving acetyl chloride, (benzoylamino)- include:

Properties

IUPAC Name

2-benzamidoacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKOJLKNJUNBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463336
Record name Acetyl chloride, (benzoylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53587-10-3
Record name Acetyl chloride, (benzoylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by the chlorination of hippuric acid using phosphorus pentachloride in acetyl chloride according to a literature procedure, mp 124°-126° C. dec (McInally, I. et al J. Polymer Sci. Polymer Chem. Ed. (1977), 15, 2511, mp 125° C. dec.).
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